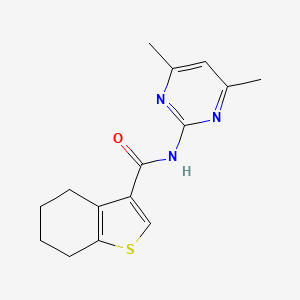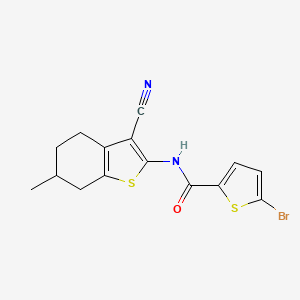
N-(1,3-benzodioxol-5-ylmethyl)-2-(4-biphenylyloxy)propanamide
描述
N-(1,3-benzodioxol-5-ylmethyl)-2-(4-biphenylyloxy)propanamide, also known as BDP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. BDP is a selective antagonist of the 5-HT2B receptor, which is involved in the regulation of various physiological processes such as cardiovascular function, gastrointestinal motility, and mood regulation.
作用机制
N-(1,3-benzodioxol-5-ylmethyl)-2-(4-biphenylyloxy)propanamide exerts its pharmacological effects by selectively blocking the 5-HT2B receptor, which is a G protein-coupled receptor that is widely distributed in various tissues and organs. The activation of the 5-HT2B receptor has been implicated in the pathogenesis of various diseases, including cardiovascular diseases, gastrointestinal disorders, and cancer. By blocking the 5-HT2B receptor, this compound can modulate various physiological processes and exert its therapeutic effects.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects, depending on the tissue or organ being studied. In cardiovascular research, this compound has been found to reduce cardiac hypertrophy and fibrosis by blocking the 5-HT2B receptor and inhibiting the activation of downstream signaling pathways. In gastrointestinal research, this compound has been shown to reduce the severity of colitis by inhibiting the release of inflammatory cytokines and reducing the infiltration of immune cells. In cancer research, this compound has been shown to inhibit the growth and metastasis of breast cancer cells by blocking the 5-HT2B receptor and inhibiting the activation of downstream signaling pathways.
实验室实验的优点和局限性
N-(1,3-benzodioxol-5-ylmethyl)-2-(4-biphenylyloxy)propanamide has several advantages for lab experiments, including its selectivity for the 5-HT2B receptor, its well-established synthesis method, and its potential therapeutic properties in various fields. However, this compound also has some limitations, including its relatively low potency compared to other 5-HT2B receptor antagonists and its potential off-target effects on other receptors.
未来方向
There are several potential future directions for N-(1,3-benzodioxol-5-ylmethyl)-2-(4-biphenylyloxy)propanamide research, including the development of more potent and selective 5-HT2B receptor antagonists, the investigation of the role of the 5-HT2B receptor in other diseases, and the exploration of the potential therapeutic applications of this compound in other fields such as neurology and immunology. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the pharmacological effects of this compound and to optimize its pharmacokinetic and pharmacodynamic properties.
科学研究应用
N-(1,3-benzodioxol-5-ylmethyl)-2-(4-biphenylyloxy)propanamide has been studied for its potential therapeutic properties in various fields such as cardiovascular diseases, gastrointestinal disorders, and cancer. In cardiovascular research, this compound has been shown to have a protective effect against cardiac hypertrophy and fibrosis by blocking the 5-HT2B receptor. In gastrointestinal research, this compound has been found to reduce the severity of colitis in animal models by inhibiting the release of inflammatory cytokines. In cancer research, this compound has been shown to inhibit the growth and metastasis of breast cancer cells by blocking the 5-HT2B receptor.
属性
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(4-phenylphenoxy)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO4/c1-16(23(25)24-14-17-7-12-21-22(13-17)27-15-26-21)28-20-10-8-19(9-11-20)18-5-3-2-4-6-18/h2-13,16H,14-15H2,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAWXZJZZWYYSDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC2=C(C=C1)OCO2)OC3=CC=C(C=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl 2-{[(5-ethyl-2-thienyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B4184241.png)
![4-bromo-5-ethyl-N-[4-(4-morpholinylcarbonyl)phenyl]-2-thiophenecarboxamide](/img/structure/B4184257.png)
![3-ethoxy-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B4184262.png)

![2-(4-nitrophenyl)-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4184269.png)
![N-[1-(3,4-dimethoxyphenyl)ethyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B4184271.png)

![N-[4-(aminosulfonyl)benzyl]-5-chloro-2-thiophenecarboxamide](/img/structure/B4184277.png)
![ethyl N-[(5-methyl-3-thienyl)carbonyl]glycinate](/img/structure/B4184282.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{1-[oxo(phenyl)acetyl]-4-piperidinyl}propanamide](/img/structure/B4184286.png)
![3-(4-methoxyphenyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide](/img/structure/B4184292.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4184297.png)
![methyl [3-(aminocarbonyl)-4-(4-butylphenyl)-2-thienyl]carbamate](/img/structure/B4184332.png)
![6-bromo-3-chloro-N-[3-(4-morpholinyl)propyl]-1-benzothiophene-2-carboxamide](/img/structure/B4184336.png)
